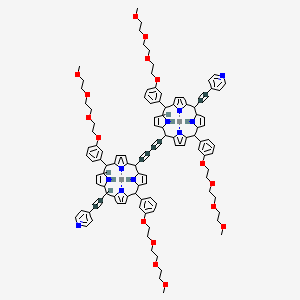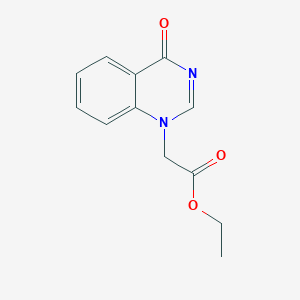
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
説明
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione, also known as 5-Methyl-2,4-dimethyl-1H-imidazole-1-acetic acid (MDAIA), is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. MDAIA is a derivative of imidazole and is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol and 5-methylimidazole. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. In
科学的研究の応用
MDAIA has been used in a range of laboratory experiments due to its biochemical and physiological effects. It has been used as a model compound to study the effects of various metals on the binding of metal ions to proteins. It has also been used in studies to investigate the effects of metal ions on the activity of enzymes. Additionally, MDAIA has been used to study the effects of various drugs on the activity of enzymes and to study the effects of drugs on the binding of metal ions to proteins.
作用機序
MDAIA is believed to act as an inhibitor of metal-dependent enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from binding to its substrate and thus inhibits its activity. Additionally, MDAIA has been found to bind to metal ions, which can affect the activity of enzymes by preventing them from binding to their substrates.
Biochemical and Physiological Effects
MDAIA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of metal-dependent enzymes, as well as to bind to metal ions and prevent them from binding to their substrates. Additionally, MDAIA has been found to have an effect on the activity of certain drugs, as well as on the binding of metal ions to proteins.
実験室実験の利点と制限
MDAIA has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, MDAIA also has some limitations. It can be toxic and can cause irritation to the skin and eyes if handled improperly. Additionally, it is not very soluble in water, which can limit its use in some experiments.
将来の方向性
MDAIA has a wide range of potential applications in scientific research and there are a number of future directions that could be explored. These include further investigations into the effects of MDAIA on metal-dependent enzymes, the effects of MDAIA on the activity of drugs, and the effects of MDAIA on the binding of metal ions to proteins. Additionally, further research could be conducted into the use of MDAIA as an inhibitor of metal-dependent enzymes and the development of new syntheses for MDAIA. Finally, further research into the toxicity and safety of MDAIA could be conducted.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9(8(2)6-7)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZRMCEURBFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(=O)NC(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3208685.png)

![5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione](/img/structure/B3208709.png)
![1-(3-bromo-4-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B3208713.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-dimethylphenyl)butanamide](/img/structure/B3208721.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B3208730.png)
